セクレチン (ラット)

説明

Secretin is a polypeptide hormone initially identified for its role in stimulating pancreatic secretion. It is widely distributed in various brain regions, including the cerebral cortex, hippocampus, hypothalamus, and cerebellum . Secretin and its receptor are involved in multiple cellular functions, such as neurotransmission, gene expression regulation, neurogenesis, and neural protection .

科学的研究の応用

Secretin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in neurotransmission, gene expression regulation, and neurogenesis.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

作用機序

Target of Action

Secretin is a peptide hormone produced in the S cells of the duodenum . The primary targets of Secretin are the pancreas, stomach, and liver . In the pancreas, Secretin targets the pancreatic centroacinar cells, which have Secretin receptors in their plasma membrane . It also targets the liver and stomach to regulate secretions .

Mode of Action

Secretin interacts with its targets through specific Secretin receptors (SCTR). It mediates its biological effects via a single 7 transmembrane spanning G-protein coupled receptor (GPCR), the Secretin receptor (SCTR) . The interaction of Secretin with its receptors triggers a series of cellular responses, including neurotransmission, gene expression regulation, neurogenesis, and neural protection .

Biochemical Pathways

Secretin primarily functions to neutralize the pH in the duodenum, allowing digestive enzymes from the pancreas to function optimally . It stimulates the production of bicarbonate from the ductal cells of the pancreas . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct . This helps to control the pH and promote the flow in the duct .

Pharmacokinetics

The pharmacokinetics of Secretin involves its release from the duodenum to stimulate pancreatic secretion . It also has peripheral functions in fatty acid metabolism, glucose homeostasis modulation, bile acid secretion, and water reabsorption in renal collecting tubules .

Result of Action

The result of Secretin’s action is the regulation of water homeostasis throughout the body and the influence on the environment of the duodenum . It inhibits the secretion of gastric acid from the parietal cells of the stomach . It also protects the bile duct from bile acids by controlling the pH and promoting the flow in the duct .

Action Environment

The action of Secretin can be influenced by various environmental factors. For instance, the presence of Secretin-like activity has been demonstrated across various mammalian species including canine, porcine, and rats . It is also widely distributed in various brain regions from cerebral cortex, hippocampus, hypothalamus to cerebellum . These factors can influence the action, efficacy, and stability of Secretin.

生化学分析

Biochemical Properties

Secretin (rat) interacts with specific receptors on the pancreatic acinar cells, triggering the release of bicarbonate-rich pancreatic juices . It acts on four different classes of receptors: carbamylcholine, caerulein, secretin-vasoactive intestinal peptide, and bombesin . The nature of these interactions involves the binding of Secretin (rat) to its receptor, which activates intracellular signaling pathways leading to the release of pancreatic juices .

Cellular Effects

Secretin (rat) has profound effects on pancreatic acinar cells. It stimulates these cells to secrete bicarbonate-rich pancreatic juices, helping to neutralize the acidic chyme entering the duodenum from the stomach . This influences cell function by activating specific signaling pathways that lead to the release of these juices .

Molecular Mechanism

The molecular mechanism of Secretin (rat) involves binding to its receptor on the pancreatic acinar cells. This binding triggers intracellular signaling pathways, leading to the activation of enzymes responsible for the production and release of bicarbonate-rich pancreatic juices .

Temporal Effects in Laboratory Settings

In laboratory settings, Secretin (rat) has been observed to stimulate the release of pancreatic juices from pancreatic acinar cells in vitro . Over time, the responsiveness of these cells to Secretin (rat) can decrease, with maximal discharge from tumor cells being only about half that of control pancreatic lobules .

Dosage Effects in Animal Models

The effects of Secretin (rat) vary with different dosages in animal models. For instance, the dose optimum for Secretin (rat) was found to be 10-fold higher in tumor cells compared to normal pancreatic cells .

Metabolic Pathways

Secretin (rat) is involved in the regulation of pH levels in the duodenum, a process that involves several metabolic pathways. These pathways involve the production and release of bicarbonate, an important metabolite, from the pancreas .

Transport and Distribution

Secretin (rat) is transported in the bloodstream to the pancreas, where it binds to receptors on the pancreatic acinar cells . The distribution of Secretin (rat) within cells and tissues is largely determined by the presence of these receptors .

Subcellular Localization

Secretin (rat) is a hormone and does not have a specific subcellular localization. The receptors for Secretin (rat) are located on the cell membrane of the pancreatic acinar cells . The binding of Secretin (rat) to these receptors triggers intracellular signaling pathways that lead to the release of bicarbonate-rich pancreatic juices .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of secretin involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide hormones. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods: Industrial production of secretin may involve recombinant DNA technology, where the gene encoding secretin is inserted into an expression vector and introduced into a host organism, such as E. coli or yeast. The host organism then produces secretin, which is subsequently purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Secretin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or binding affinity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.

Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification

Major Products: The major products formed from these reactions include oxidized, reduced, or substituted variants of secretin, which may exhibit altered biological activity or stability .

類似化合物との比較

- Vasoactive Intestinal Peptide (VIP)

- Pituitary Adenylate Cyclase-Activating Peptide (PACAP)

- Glucose-Dependent Insulinotropic Polypeptide (GIP)

Secretin’s unique distribution and multifaceted roles in both the gastrointestinal tract and the central nervous system make it a compound of significant interest in various fields of research .

特性

IUPAC Name |

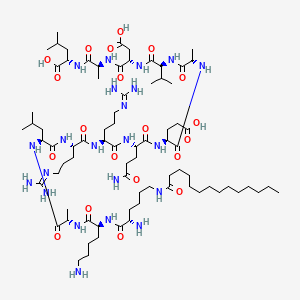

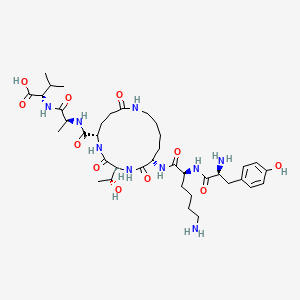

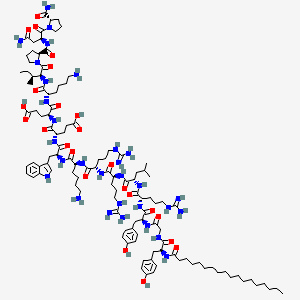

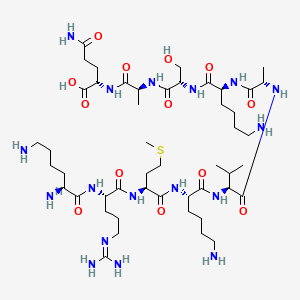

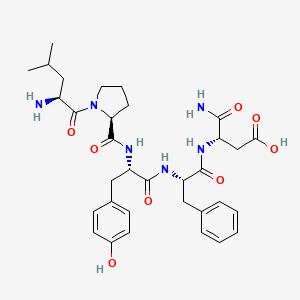

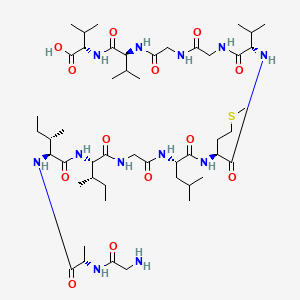

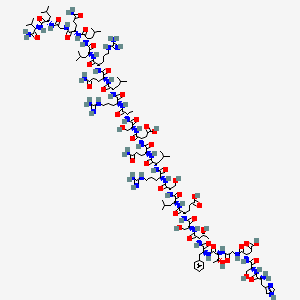

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-,101-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHWQEXKRMDFFJ-NEMWHCQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H216N42O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3027.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the potency of rat secretin compare to other mammalian secretins in stimulating pancreatic secretion?

A1: Research suggests that rat secretin exhibits higher potency in stimulating pancreatic secretion compared to porcine, canine, and human secretin. This difference in potency is attributed to structural variations in the secretin molecule, particularly at positions 14, 15, and 16. A study utilizing a two-point parallel line bioassay with porcine secretin as a standard demonstrated a clear ranking in potency: rat secretin > porcine secretin > canine secretin > human secretin. [] This suggests that rat pancreatic secretin receptors may have a higher affinity for the specific amino acid sequence present in rat secretin.

Q2: Does the variation in potency among different mammalian secretins extend to their effects on gastric acid secretion?

A2: Interestingly, while variations in potency for pancreatic secretion were observed, all four secretin variants (rat, porcine, canine, and human) demonstrated comparable efficacy in inhibiting gastrin-induced acid secretion in rats. [] This suggests that the structural differences influencing secretin's interaction with pancreatic receptors may not be as critical for its interaction with receptors involved in regulating gastric acid secretion. This finding points towards the potential existence of secretin receptor subtypes with distinct recognition patterns mediating these different physiological responses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)